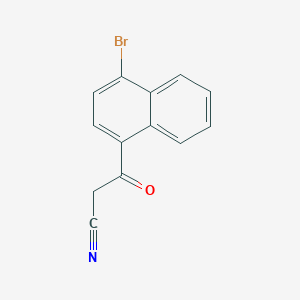
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring, a nitrile group, and a ketone group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile can be achieved through several synthetic routes. One common method involves the bromination of naphthalene to form 4-bromonaphthalene, followed by a Friedel-Crafts acylation reaction to introduce the oxopropanenitrile group.
-
Bromination of Naphthalene
Reagents: Naphthalene, bromine
Conditions: The reaction is typically carried out in the presence of a Lewis acid catalyst such as iron(III) bromide at room temperature.
-
Friedel-Crafts Acylation
Reagents: 4-Bromonaphthalene, acyl chloride (such as malonyl chloride), aluminum chloride
Conditions: The reaction is conducted under anhydrous conditions at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic aqueous solutions.
-
Reduction: : Reduction of the nitrile group to form primary amines.
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Conditions: Conducted under anhydrous conditions or in the presence of a solvent like tetrahydrofuran.
-
Substitution: : The bromine atom can be substituted with other functional groups.
Reagents: Nucleophiles such as sodium methoxide, sodium ethoxide
Conditions: Carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(4-Bromonaphthalen-1-yl)-3-oxopropanoic acid
Reduction: 3-(4-Bromonaphthalen-1-yl)-3-aminopropanenitrile
Substitution: 3-(4-Methoxynaphthalen-1-yl)-3-oxopropanenitrile
科学研究应用
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the nitrile group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(4-Chloronaphthalen-1-yl)-3-oxopropanenitrile
- 3-(4-Fluoronaphthalen-1-yl)-3-oxopropanenitrile
- 3-(4-Iodonaphthalen-1-yl)-3-oxopropanenitrile
Comparison
3-(4-Bromonaphthalen-1-yl)-3-oxopropanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions. The bromine atom’s size and electron-withdrawing effects can also affect the compound’s biological activity and binding affinity to molecular targets.
属性
CAS 编号 |
374926-06-4 |
|---|---|
分子式 |
C13H8BrNO |
分子量 |
274.11 g/mol |
IUPAC 名称 |
3-(4-bromonaphthalen-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H8BrNO/c14-12-6-5-11(13(16)7-8-15)9-3-1-2-4-10(9)12/h1-6H,7H2 |
InChI 键 |
KNKXWAFGUFYKOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



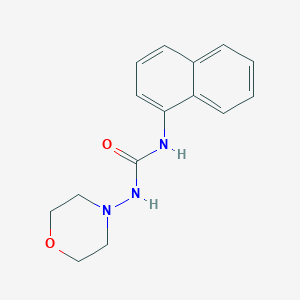


![2-Amino-4-chloro-7-((1-methyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11846134.png)
![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)

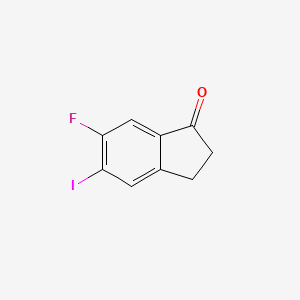
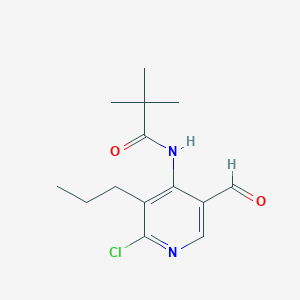
![Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846165.png)
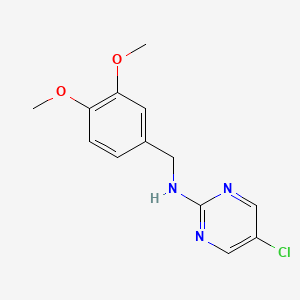
![6-Quinolinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11846186.png)


